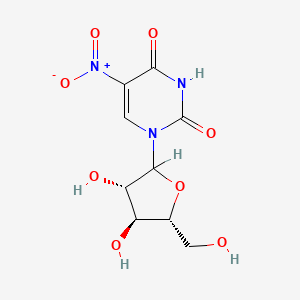

5-Nitro-1-arabinofuranosyluracil

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Nitro-1-arabinofuranosyluracil, also known as this compound, is a useful research compound. Its molecular formula is C9H11N3O8 and its molecular weight is 289.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Case Studies and Research Findings

Several studies have investigated the efficacy of 5-Nitro-1-arabinofuranosyluracil in cancer treatment:

- Study 1 : A preclinical study demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, including breast and colon cancers. The compound was shown to inhibit cell proliferation effectively (source: MDPI) .

- Study 2 : In vivo experiments using murine models indicated that treatment with this compound resulted in reduced tumor growth rates compared to control groups, suggesting its potential as a therapeutic agent (source: PMC) .

Positron Emission Tomography (PET)

This compound has been explored as a radiotracer for PET imaging, which is crucial for the early detection and monitoring of cancer progression. The compound can be labeled with fluorine-18, allowing for visualization of tumor metabolism.

Research Findings

- Study 3 : A study reported the successful synthesis of fluorinated derivatives of this compound for PET imaging applications. These derivatives showed high radiochemical purity and specific activity, making them suitable candidates for non-invasive imaging of cellular proliferation in tumors (source: AJNMMI) .

Comparative Data Table

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The nitro group at the 5-position of the uracil base enhances electrophilic character, facilitating nucleophilic substitutions. Key reactions include:

-

Aromatic nitro displacement : The nitro group is susceptible to substitution by nucleophiles (e.g., amines, thiols) under basic conditions, forming derivatives like 5-amino- or 5-thio-uracil analogs.

-

Sugar moiety modifications : The arabinofuranosyl sugar undergoes hydroxyl group reactions, such as phosphorylation at the 5'-OH position to form active triphosphate metabolites .

Phosphorylation and Activation

Phosphorylation is critical for 5-N-AraU’s biological activity. The process involves:

-

5'-OH phosphorylation by cellular kinases to form 5-N-AraU monophosphate.

-

Subsequent phosphorylation to di- and triphosphate forms (5-N-AraUTP), enabling incorporation into nucleic acids .

Key Data :

| Reaction Step | Enzyme Involved | Product | Role |

|---|---|---|---|

| 1st Phosphorylation | Thymidine kinase | 5-N-AraUMP | Initial activation |

| 2nd/3rd Phosphorylation | Nucleoside diphosphate kinase | 5-N-AraUTP | DNA/RNA incorporation |

Glycosylation and Sugar Modifications

The arabinofuranosyl sugar’s stereochemistry influences reactivity:

-

Glycosidic bond stability : The β-configuration of the arabinose sugar enhances resistance to enzymatic cleavage compared to ribose or deoxyribose analogs .

-

2'-OH reactivity : Participates in hydrogen bonding with target enzymes (e.g., DNA polymerases), affecting substrate recognition .

Interaction with Biological Macromolecules

5-N-AraUTP inhibits DNA synthesis through:

-

Competitive incorporation : Acts as a chain terminator by mimicking thymidine triphosphate (dTTP) during DNA replication .

-

Reactive species generation : The nitro group undergoes redox cycling, producing reactive oxygen species (ROS) that damage DNA and inhibit viral/cancer cell proliferation .

Mechanistic Insights :

-

Enzyme binding : The arabinose sugar’s 2'-OH forms hydrogen bonds with DNA polymerase active sites, mimicking natural substrates .

-

Nitro group reduction : Generates nitro radicals (- NO₂) that alkylate DNA bases, causing strand breaks .

Comparative Reactivity with Structural Analogs

5-N-AraU’s nitro group distinguishes it from related nucleoside analogs:

Synthetic Pathways and Reaction Optimization

Microwave-assisted synthesis improves efficiency:

-

Coupling reactions : Microwave irradiation reduces reaction time for glycosidic bond formation between arabinose and uracil from 60 to 15 minutes .

-

Anomer control : Achieves α/β ratio of 1:2, critical for biological activity .

Conditions :

Eigenschaften

CAS-Nummer |

69321-94-4 |

|---|---|

Molekularformel |

C9H11N3O8 |

Molekulargewicht |

289.2 g/mol |

IUPAC-Name |

1-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11N3O8/c13-2-4-5(14)6(15)8(20-4)11-1-3(12(18)19)7(16)10-9(11)17/h1,4-6,8,13-15H,2H2,(H,10,16,17)/t4-,5-,6+,8?/m1/s1 |

InChI-Schlüssel |

QSHRORQBJAVCRL-KQTDWGMTSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)[N+](=O)[O-] |

Isomerische SMILES |

C1=C(C(=O)NC(=O)N1C2[C@H]([C@@H]([C@H](O2)CO)O)O)[N+](=O)[O-] |

Kanonische SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)[N+](=O)[O-] |

Synonyme |

5-NBDAFU 5-nitro-1-arabinofuranosyluracil 5-nitro-1-beta-D-arabinofuranosyluracil |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.